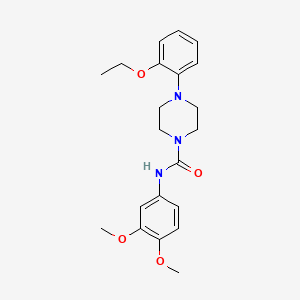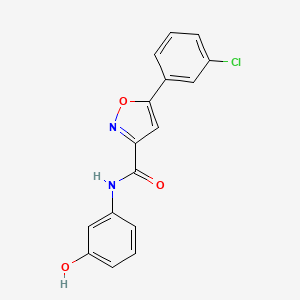
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide, also known as BDP-870, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide works by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide can lead to the activation of certain genes that are involved in various cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis. In neuronal cells, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and can promote neurite outgrowth. In animal studies, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to have analgesic effects and can reduce pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide in lab experiments is its specificity towards HDAC inhibition. This allows for the selective activation of certain genes without affecting others. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods that can produce N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide in larger quantities. Another direction is the exploration of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide's potential applications in other fields such as epigenetics and gene therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide and its potential side effects.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, neurological disorders, and pain management. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have analgesic effects and can potentially be used as an alternative to opioid-based painkillers.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-4-2-1-3-16(17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-5-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCXTGSJLISPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-chloro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B4845365.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4845367.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4845368.png)
![4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4845389.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4845414.png)


![4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4845440.png)

![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845459.png)